

Technical Guide: Salicylanilide-Class Oxidative Phosphorylation Uncouplers

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Compound of Interest

Compound Name: *N*-(3-chloro-2-methylphenyl)-2-hydroxybenzamide
CAS No.: 75300-64-0
Cat. No.: B3330854

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Executive Summary

This guide provides a rigorous technical analysis of salicylanilide-based mitochondrial uncouplers, a class of small molecules that dissociate electron transport from ATP synthesis. While historically categorized as anthelmintics (e.g., Niclosamide), these compounds are currently undergoing extensive repurposing for oncology, metabolic regulation, and antiviral therapies.

For the drug development professional, understanding the therapeutic window is critical. Salicylanilides function as protonophores, but their utility is often limited by a biphasic toxicity profile: therapeutic mild uncoupling at low concentrations versus respiratory inhibition and ATP depletion at high concentrations. This guide details the chemical mechanism, structure-activity relationships (SAR), and the gold-standard validation protocols required to screen these compounds effectively.

Chemical Biology & Mechanism of Action[1][2]

The Protonophore Shuttle Mechanism

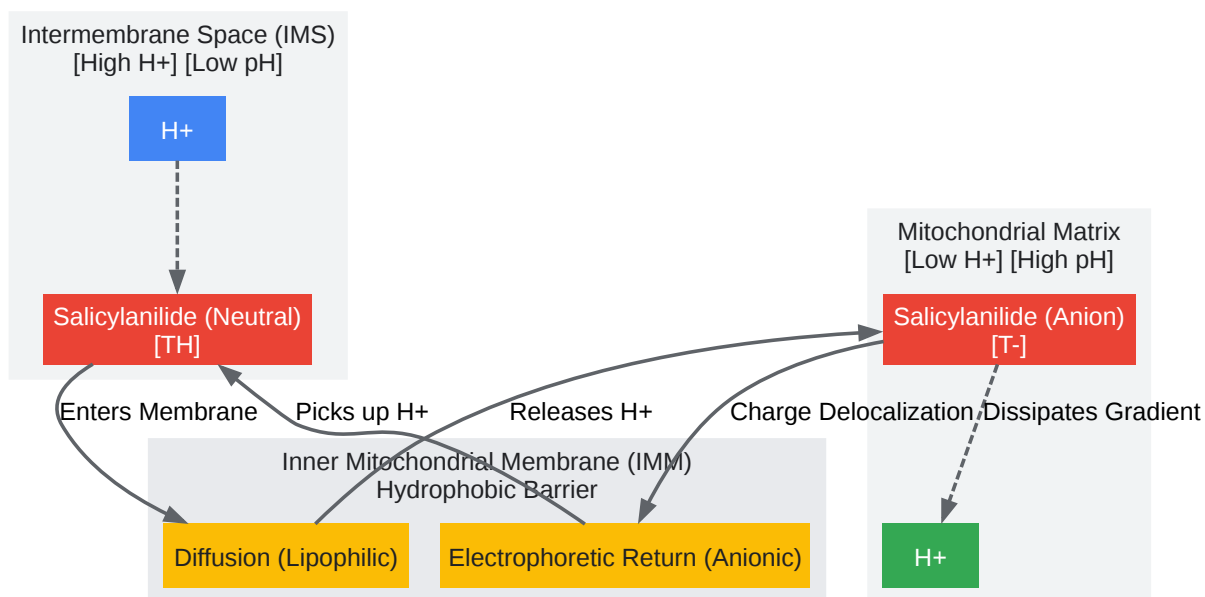
Salicylanilides are weakly acidic, lipophilic molecules. Their uncoupling activity relies on their ability to exist in both neutral (protonated) and anionic (deprotonated) forms within the lipid bilayer.

The mechanism follows a cyclic "shuttle" model:

- **Membrane Entry:** The neutral salicylanilide () diffuses through the Outer Mitochondrial Membrane (OMM) and enters the Inner Mitochondrial Membrane (IMM).
- **Deprotonation:** Upon reaching the matrix side (high pH), the molecule releases a proton (), becoming an anion (). This dissipates the proton motive force ().
- **Charge Delocalization:** The negative charge on the phenolate oxygen is stabilized by electron-withdrawing groups (e.g., ,) and intramolecular hydrogen bonding, allowing the anion to traverse the hydrophobic core of the IMM back to the intermembrane space (IMS).
- **Reprotonation:** In the IMS (low pH), the anion accepts a proton, regenerating the neutral species to repeat the cycle.

Visualization: The Protonophore Cycle

The following diagram illustrates the cyclic transport of protons across the IMM driven by the salicylanilide scaffold.



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Caption: The salicylanilide protonophore cycle. The molecule shuttles H^+ from the IMS to the Matrix, collapsing the electrochemical gradient required for ATP synthesis.[1]

Structure-Activity Relationships (SAR)

To design or select a salicylanilide uncoupler, three physicochemical parameters must be optimized.

Acid Dissociation Constant (pKa)

The pKa of the phenolic hydroxyl group is the primary determinant of potency.

- Optimal Range: 6.0 – 7.5.

- Mechanism: If pKa is too high (>8.5), the molecule remains protonated and cannot release H⁺ in the matrix. If too low (<5.0), it remains anionic and cannot pick up H⁺ in the IMS.
- Modulation: Electron-withdrawing groups (EWGs) like Nitro () and Chlorine () on the aniline ring stabilize the anion, lowering the pKa.

Lipophilicity (logP)

- Requirement: High lipophilicity (logP > 3.0) is essential for the molecule to partition into the mitochondrial membrane.
- Balance: Excessive lipophilicity (logP > 6.0) leads to sequestration in non-target membranes and poor bioavailability (a known issue with Niclosamide).

Intramolecular Hydrogen Bonding

A hallmark of salicylanilides is the hydrogen bond between the phenolic -OH and the amide carbonyl oxygen. This "pseudo-ring" structure shields the polar groups, enhancing membrane permeability and stabilizing the anionic form.

Key Compounds Comparison

Compound	Primary Use	Mechanism Note	Key Limitation
Niclosamide	Anthelmintic / Oncology (Repurposing)	Potent protonophore; inhibits STAT3/mTOR.	Poor oral bioavailability; Biphasic toxicity (inhibits respiration at high doses).
Oxyclozanide	Veterinary Anthelmintic	Mild uncoupler.	Lower potency than Niclosamide; higher doses required.
Rafoxanide	Veterinary Anthelmintic	Long half-life; binds plasma proteins.	High lipophilicity leads to tissue accumulation.
FCCP	Research Tool (Control)	Pure protonophore benchmark.	Too toxic for therapeutic use; lacks specificity.

Experimental Validation Protocols

As an Application Scientist, I recommend a dual-validation approach: Respirometry (Seahorse) to quantify metabolic flux, and Microscopy/Flow Cytometry (JC-1) to confirm membrane potential depolarization.

Protocol A: High-Resolution Respirometry (Seahorse XF Mito Stress Test)

The Gold Standard for quantifying uncoupling.

Objective: Distinguish between "proton leak" (uncoupling) and non-mitochondrial respiration.

Reagents:

- Oligomycin: ATP Synthase (Complex V) inhibitor.
- FCCP: Positive control uncoupler.

- Rotenone/Antimycin A: Complex I/III inhibitors (shuts down ETC).
- Test Compound: Salicylanilide of interest.

Workflow Logic (The "Why"):

- Basal Respiration: Measure initial OCR.
- Injection 1 (Oligomycin): Blocks ATP synthesis.[2] Remaining respiration is due to Proton Leak.
 - Application Note: If your compound is an uncoupler, adding it after Oligomycin should spike respiration back up (or higher) to maximal levels. However, a standard stress test injects the uncoupler instead of FCCP to measure maximal capacity.
 - Modified Protocol for Uncoupler Screening: Inject Oligomycin

Test Compound (Titration)

Rot/AA.

- Result Interpretation: An effective uncoupler will increase OCR significantly after Oligomycin inhibition.

Step-by-Step Protocol:

- Seed Cells: 15,000–30,000 cells/well (cell line dependent) in XF96 plate. Incubate overnight.
- Media Switch: Wash and replace with unbuffered XF Assay Medium (pH 7.4) supplemented with 10mM Glucose, 1mM Pyruvate, 2mM Glutamine.[3]
- Equilibration: Incubate 1 hour in non-CO2 incubator.
- Load Cartridge:
 - Port A: Oligomycin (Final: 1.5 μ M)[4]
 - Port B: Test Salicylanilide (Dose Response: e.g., 0.1, 0.5, 1.0, 5.0 μ M)

- Port C: Rotenone/Antimycin A (Final: 0.5 μ M)
- Run Assay: Standard Mito Stress Test protocol on Seahorse Wave Controller.

Protocol B: Membrane Potential Analysis (JC-1 Assay)

Orthogonal validation to ensure OCR increase is due to

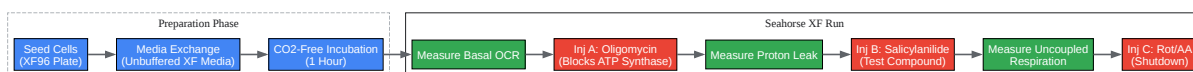
dissipation.

Principle: JC-1 is a cationic dye. In healthy mitochondria (high potential), it forms red aggregates. In uncoupled mitochondria (low potential), it remains as green monomers.

Step-by-Step:

- Staining: Incubate cells with 2 μ M JC-1 for 20 mins at 37°C.
- Treatment: Treat cells with Test Salicylanilide (e.g., Niclosamide 1 μ M) for 1–4 hours.
- Readout: Measure fluorescence ratio (Red 590nm / Green 529nm).
- Result: A decrease in the Red/Green ratio indicates uncoupling.

Visualization: Experimental Workflow



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Caption: Modified Seahorse XF workflow for screening uncouplers. The test compound is injected after Oligomycin to verify its ability to restore respiration independent of ATP synthesis.

Therapeutic Windows & Toxicity[5][6]

Critical Insight: The difference between a therapeutic metabolic modulator and a mitochondrial toxin is the Therapeutic Index (TI).

The Biphasic Effect

Salicylanilides like Niclosamide exhibit a "bell-shaped" dose-response curve:

- Low Dose (0.1 – 1 μ M):Mild Uncoupling. Increases metabolic rate, burns fat, activates AMPK. Beneficial for obesity/diabetes.
- High Dose (> 5 μ M):Respiratory Inhibition. The molecule accumulates in the membrane, disrupting lipid dynamics or directly inhibiting ETC complexes. This leads to ATP depletion and necrotic cell death.

Safety Screening (MitoTox Index)

When developing new salicylanilide analogs, calculate the MitoTox Index (MTI) using Seahorse data:

- MTI > 0: Indicates uncoupling activity.
- MTI < 0: Indicates ETC inhibition (toxicity).

Recommendation: Prioritize analogs that maintain uncoupling activity over a wide concentration range without causing rapid membrane depolarization-induced apoptosis.

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